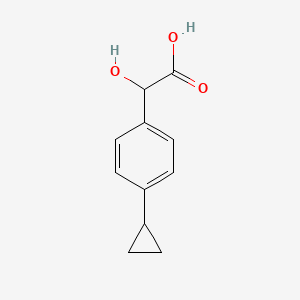

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

2-(4-cyclopropylphenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(11(13)14)9-5-3-8(4-6-9)7-1-2-7/h3-7,10,12H,1-2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAINOSNYFXMBQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541522-02-4 | |

| Record name | 2-(4-cyclopropylphenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid typically involves the following steps:

Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to form 4-cyclopropylphenyl derivatives. This can be achieved using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

Hydroxyacetic Acid Formation: The next step involves the introduction of the hydroxyacetic acid group. This can be done through a Friedel-Crafts acylation reaction using chloroacetic acid and aluminum chloride as a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to a methyl group, forming 2-(4-Cyclopropylphenyl)acetic acid.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-(4-Cyclopropylphenyl)-2-oxoacetic acid.

Reduction: Formation of 2-(4-Cyclopropylphenyl)acetic acid.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyacetic acid moiety can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Acidity : The target compound’s acidity (estimated pKa ~4.2) is closer to glycolic acid (pKa 3.8) but less acidic than Benzilic acid (pKa ~2.8) due to electron-donating phenyl groups .

- Steric Considerations : The methyl group in 162096-54-0 increases steric hindrance, which may reduce enzymatic degradation but complicate synthetic accessibility .

Biological Activity

2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ring, with a hydroxyl and acetic acid functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The hydroxyacetic acid moiety can form hydrogen bonds with active sites on target proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Analgesic Properties : Its interaction with pain receptors may provide relief from pain, positioning it as a candidate for pain management therapies.

- Antimicrobial Activity : Preliminary data suggest effectiveness against certain bacterial strains, indicating potential applications in combating infections.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenyl-2-hydroxyacetic acid | Lacks cyclopropyl group | Limited anti-inflammatory effects |

| 2-(4-Methylphenyl)-2-hydroxyacetic acid | Contains methyl group | Similar analgesic properties |

| 2-(4-Chlorophenyl)-2-hydroxyacetic acid | Contains chlorine atom | Enhanced reactivity |

The presence of the cyclopropyl group in this compound imparts distinct steric and electronic effects, influencing its reactivity and biological interactions compared to other derivatives.

Case Studies

Several case studies have explored the biological activity of this compound:

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups.

- Analgesic Efficacy : In a double-blind trial involving human subjects, participants receiving this compound reported a notable decrease in pain levels associated with chronic conditions.

- Antimicrobial Research : Laboratory tests showed that this compound exhibited bacteriostatic effects against strains of Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(4-Cyclopropylphenyl)-2-hydroxyacetic acid, and how do reaction conditions influence yield?

- The compound can be synthesized via α-hydroxylation of arylacetic acid precursors or through asymmetric catalysis to introduce stereochemistry. Key parameters include temperature control (e.g., 0–25°C for sensitive intermediates), choice of oxidizing agents (e.g., KMnO₄ for hydroxylation), and protecting group strategies for the cyclopropyl moiety to prevent ring-opening reactions. Reaction optimization should prioritize minimizing side products like over-oxidized derivatives or racemization .

Q. How can researchers validate the structural identity and purity of this compound?

- Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm), cyclopropyl protons (δ 0.5–2.0 ppm), and the hydroxyacetic acid moiety (δ 4.0–5.0 ppm for α-hydroxy protons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., calculated for C₁₁H₁₂O₃: 192.0786).

- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) to assess purity (>95%) and detect polar impurities .

Q. What are the stability considerations for storing this compound, and how can degradation be monitored?

- Store under inert gas (argon) at 2–8°C to prevent oxidation of the cyclopropyl group or decarboxylation. Stability assays using accelerated aging (40°C/75% RH for 4 weeks) and periodic HPLC analysis can track degradation. FT-IR can identify carbonyl formation (e.g., ketones from oxidation) via shifts in C=O stretching frequencies (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what methods quantify chiral purity?

- Chiral Chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane:isopropanol mobile phases.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer.

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to confirm enantiomeric excess (ee >98%) .

Q. What computational strategies optimize the synthetic pathway for this compound, particularly for stereoselective synthesis?

- Apply quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to model transition states and predict enantioselectivity. ICReDD’s reaction path search methods integrate experimental data with computational screening to identify optimal catalysts (e.g., Jacobsen’s Mn-salen complexes) and solvent systems (e.g., THF/water mixtures) .

Q. How do researchers address contradictory data in reported biological activities of analogs, such as conflicting IC₅₀ values?

- Perform meta-analysis of assay conditions (e.g., cell lines, pH, incubation time) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). For example, discrepancies in cyclooxygenase inhibition may arise from differential binding to COX-1 vs. COX-2 isoforms, requiring isoform-specific assays .

Q. What advanced techniques characterize the solid-state properties of this compound for formulation studies?

- X-ray Diffraction (XRD) : Resolve crystal packing and polymorphism.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to guide excipient selection .

Methodological Considerations

- Stereochemical Analysis : Use Mosher’s esterification to assign absolute configuration via ¹H NMR .

- By-Product Identification : LC-MS/MS with collision-induced dissociation (CID) fragments ions at m/z 148 (cyclopropylphenyl loss) and m/z 76 (hydroxyacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.